![molecular formula C15H19NO2 B13087572 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of bicyclic compounds and contains both an amine group and a carboxylate group.
- The compound’s systematic name indicates that it consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, with a carboxylate functional group at one of the carbons in the ring.
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: C15H19NO2
.Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of benzylamine (aniline with a benzyl group) with a bicyclo[2.2.1]heptane-2-carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the resulting product can be isolated and purified.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be synthesized using similar principles on a larger scale.
Analyse Des Réactions Chimiques
Reactivity: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers may study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations into its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: Limited information is available regarding industrial applications, but it could be relevant in fine chemical synthesis.
Mécanisme D'action
- The compound’s mechanism of action would depend on its specific biological targets. Further research is needed to elucidate this aspect.
Comparaison Avec Des Composés Similaires
Uniqueness: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate’s unique structure lies in its combination of a bicyclic ring system, benzyl group, and carboxylate functionality.
Similar Compounds: While I don’t have a specific list of similar compounds, other bicyclic derivatives with similar functional groups may be relevant for comparison.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H19NO2/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,16H2 |
Clé InChI |
KIDIWSPNMARBQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


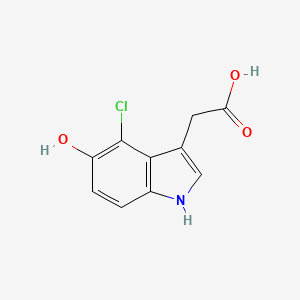
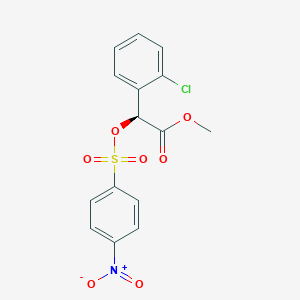
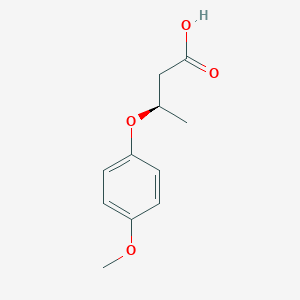
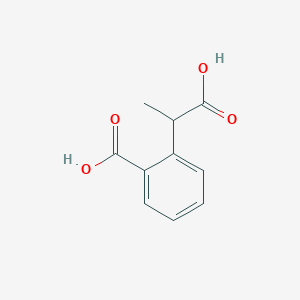
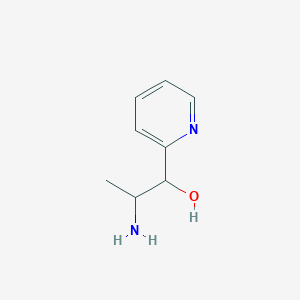
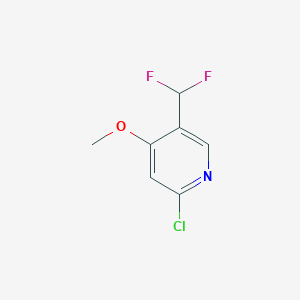


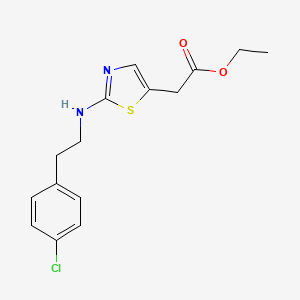




![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
